N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(trifluoromethyl)benzene-1-sulfonamide
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Overview
Description
N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(trifluoromethyl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C13H7ClF6N2O2S and its molecular weight is 404.71. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Chemical Synthesis and Cyclization : Nadano et al. (2006) described the synthesis of prolines bearing fluorinated one-carbon units at the 4-position, using N-[3-(Trifluoromethyl)homoallyl]sulfonamides, highlighting the compound's utility in creating structurally unique prolines through nucleophilic cyclizations (Nadano, Y. Iwai, T. Mori, & J. Ichikawa, 2006).
Cationic Cyclisations : Haskins and Knight (2002) explored the use of sulfonamides, including compounds similar to the one , as terminators in cationic cyclisations, leading to the efficient formation of pyrrolidines and polycyclic systems, thus demonstrating the compound's role in facilitating complex molecular architectures (Haskins & D. Knight, 2002).
Application in Coordination Chemistry and Molecular Structures
- Metal Complexes and Noncovalent Interactions : Edder et al. (2000) discussed the unusual electronic effects of electron-withdrawing sulfonamide groups in self-assembled noncovalent heterodimetallic d-f podates, indicating the potential of such sulfonamide compounds in designing and understanding metal-organic frameworks and coordination chemistry (Edder, C. Piguet, G. Bernardinelli, et al., 2000).
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for this compound could involve exploring its potential uses in various fields, such as pharmaceuticals or materials science. Additionally, research could be conducted to better understand its physical and chemical properties, as well as its safety and environmental impact .
Properties
IUPAC Name |
N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF6N2O2S/c14-10-5-8(13(18,19)20)6-21-11(10)22-25(23,24)9-3-1-2-7(4-9)12(15,16)17/h1-6H,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYIBGCTZWPUON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=C(C=C(C=N2)C(F)(F)F)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF6N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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